REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[c:6]([OH:24])[cH:7][c:8](-[n:11]2[cH:12][c:13]([C:22]#[N:23])[c:14]3[cH:15][c:16]([F:21])[c:17]([F:20])[cH:18][c:19]23)[cH:9][cH:10]1)=[O:25].[CH3:35][CH2:36][OH:37].[ClH:33].[Li+:31].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH-:32].[OH2:34]>>[O:3]=[C:4]([c:5]1[c:6]([OH:24])[cH:7][c:8](-[n:11]2[cH:12][c:13]([C:22]#[N:23])[c:14]3[cH:15][c:16]([F:21])[c:17]([F:20])[cH:18][c:19]23)[cH:9][cH:10]1)[OH:25]
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Name
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CCOC(=O)c1ccc(-n2cc(C#N)c3cc(F)c(F)cc32)cc1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(-n2cc(C#N)c3cc(F)c(F)cc32)cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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N#Cc1cn(-c2ccc(C(=O)O)c(O)c2)c2cc(F)c(F)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |